molecular formula C12H23NO4 B1429152 tert-butyl ((4-(hydroxymethyl)tetrahydro-2H-pyran-4-yl)methyl)carbamate CAS No. 1311369-28-4

tert-butyl ((4-(hydroxymethyl)tetrahydro-2H-pyran-4-yl)methyl)carbamate

Cat. No. B1429152
M. Wt: 245.32 g/mol
InChI Key: RGLFDWZOPHOOEC-UHFFFAOYSA-N
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Description

“tert-butyl ((4-(hydroxymethyl)tetrahydro-2H-pyran-4-yl)methyl)carbamate” is a chemical compound. However, there is limited information available about this specific compound1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “tert-butyl ((4-(hydroxymethyl)tetrahydro-2H-pyran-4-yl)methyl)carbamate”. However, tert-butyl carbamates are generally synthesized through palladium-catalyzed reactions2.



Molecular Structure Analysis

The molecular structure of a compound describes the arrangement of atoms within the molecule. Unfortunately, I couldn’t find specific information on the molecular structure of “tert-butyl ((4-(hydroxymethyl)tetrahydro-2H-pyran-4-yl)methyl)carbamate”.



Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving “tert-butyl ((4-(hydroxymethyl)tetrahydro-2H-pyran-4-yl)methyl)carbamate”. However, tert-butyl carbamates are known to be involved in palladium-catalyzed cross-coupling reactions2.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, and molecular weight. Unfortunately, I couldn’t find specific information on the physical and chemical properties of "tert-butyl ((4-(hydroxymethyl)tetrahydro-2H-pyran-4-yl)methyl)carbamate"3.


Scientific Research Applications

1. Synthesis of Statin Side Chain Intermediate

Tert-butyl ((4-(hydroxymethyl)tetrahydro-2H-pyran-4-yl)methyl)carbamate has been utilized in the synthesis of a key lactonized statin side chain intermediate. This method involves a biocatalytic procedure using pancreatin powder-catalyzed cleavage and is suitable for industrial applications due to its convenience and economic efficiency (Troiani, Cluzeau, & Časar, 2011).

2. Synthesis of Biologically Active Compounds

This chemical has been involved in the synthesis of important intermediates for biologically active compounds such as omisertinib (AZD9291). A rapid synthetic method has been established for this compound, demonstrating its significant role in the preparation of pharmaceutical agents (Zhao, Guo, Lan, & Xu, 2017).

3. Preparation of δ-Formyl-δ-valerolactone Precursor for Statins

The compound has been used in preparing (4R,6S)-4-(tert-butyldimethylsilyloxy)-6-formyltetrahydro-2H-pyran-2-one by oxidation, a crucial step in statin synthesis via lactonized side chain. This method ensures high yield and provides a platform for efficient statin production (Časar & Košmrlj, 2009).

4. Synthesis of Mevinic Acid Lactone Precursor

This chemical is also instrumental in synthesizing precursors to mevinic acid lactone. The synthesis starts with racemic sodio-3, 4-dihydro-2H-pyran-2-carboxylate, leading to potential applications in statin and cholesterol management drugs (Mash, Arterburn, & Nimkar, 1992).

Safety And Hazards

The safety and hazards of a compound refer to its potential risks and dangers during handling and use. Unfortunately, I couldn’t find specific information on the safety and hazards of “tert-butyl ((4-(hydroxymethyl)tetrahydro-2H-pyran-4-yl)methyl)carbamate”.


Future Directions

The future directions of a compound refer to its potential applications and areas of research. Unfortunately, I couldn’t find specific information on the future directions of “tert-butyl ((4-(hydroxymethyl)tetrahydro-2H-pyran-4-yl)methyl)carbamate”.


Please note that this analysis is based on the available data and there might be more information out there that could provide a more comprehensive understanding of this compound.


properties

IUPAC Name

tert-butyl N-[[4-(hydroxymethyl)oxan-4-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-11(2,3)17-10(15)13-8-12(9-14)4-6-16-7-5-12/h14H,4-9H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGLFDWZOPHOOEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCOCC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl ((4-(hydroxymethyl)tetrahydro-2H-pyran-4-yl)methyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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